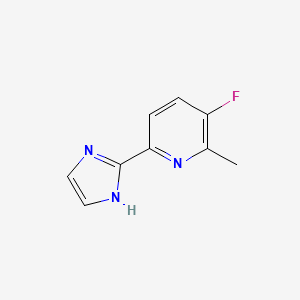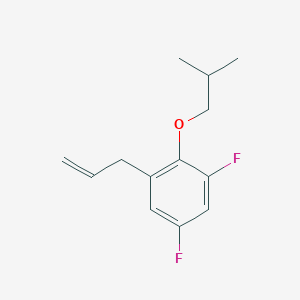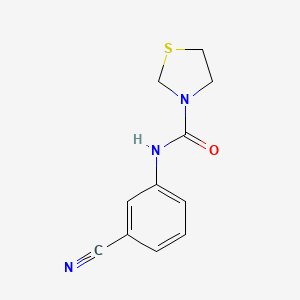
C19H26Cl2N2O5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains multiple functional groups, including amides, carboxylic acids, and chlorinated alkyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{4-[bis(2-chloropropyl)amino]phenyl}acetamido)pentanedioic acid involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the bis(2-chloropropyl)amino group: This step involves the reaction of a suitable amine with 2-chloropropyl chloride under basic conditions to form the bis(2-chloropropyl)amine.
Attachment to the phenyl ring: The bis(2-chloropropyl)amine is then reacted with a phenyl acetamide derivative to form the intermediate compound.
Formation of the pentanedioic acid moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-{4-[bis(2-chloropropyl)amino]phenyl}acetamido)pentanedioic acid: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorinated alkyl groups can undergo nucleophilic substitution reactions.
Hydrolysis: The amide and ester groups can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) and ammonia (NH3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in the replacement of chlorinated groups with other functional groups .
Aplicaciones Científicas De Investigación
2-(2-{4-[bis(2-chloropropyl)amino]phenyl}acetamido)pentanedioic acid: has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes .
Mecanismo De Acción
The mechanism of action of 2-(2-{4-[bis(2-chloropropyl)amino]phenyl}acetamido)pentanedioic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to receptors: It may bind to specific receptors on cell surfaces, triggering a cascade of intracellular events.
Enzyme inhibition: The compound may inhibit the activity of certain enzymes, affecting metabolic pathways.
Gene expression modulation: It may influence the expression of certain genes, leading to changes in cellular functions .
Comparación Con Compuestos Similares
2-(2-{4-[bis(2-chloropropyl)amino]phenyl}acetamido)pentanedioic acid: can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
2-(2-{4-[bis(2-chloropropyl)amino]phenyl}acetamido)butanedioic acid: Differing by the length of the carbon chain in the acid moiety.
2-(2-{4-[bis(2-chloropropyl)amino]phenyl}acetamido)hexanedioic acid: Differing by the length of the carbon chain in the acid moiety.
2-(2-{4-[bis(2-chloropropyl)amino]phenyl}acetamido)propanoic acid: Differing by the presence of a propanoic acid group instead of a pentanedioic acid group .
These comparisons highlight the structural variations and potential differences in chemical properties and biological activities.
Propiedades
Fórmula molecular |
C19H26Cl2N2O5 |
|---|---|
Peso molecular |
433.3 g/mol |
Nombre IUPAC |
dimethyl 5-[5-[[2-(dimethylamino)ethylamino]methyl]furan-2-yl]benzene-1,3-dicarboxylate;dihydrochloride |
InChI |
InChI=1S/C19H24N2O5.2ClH/c1-21(2)8-7-20-12-16-5-6-17(26-16)13-9-14(18(22)24-3)11-15(10-13)19(23)25-4;;/h5-6,9-11,20H,7-8,12H2,1-4H3;2*1H |
Clave InChI |
MNXCJONDKWZLEP-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCNCC1=CC=C(O1)C2=CC(=CC(=C2)C(=O)OC)C(=O)OC.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl (2S)-4-[(ethoxycarbonyl)amino]-2-hydroxybutanoate](/img/structure/B12639714.png)
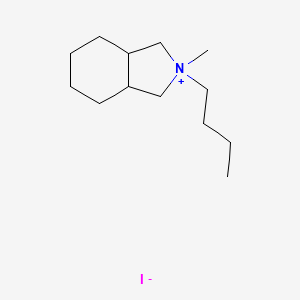
![1H-pyrrolo[2,3-b]pyridin-3-amine, 2-ethyl-](/img/structure/B12639719.png)
![5-ethyl-N-[(2S)-1-{[3-(1H-imidazol-1-yl)propyl]amino}-4-(methylsulfanyl)-1-oxobutan-2-yl]-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide](/img/structure/B12639734.png)
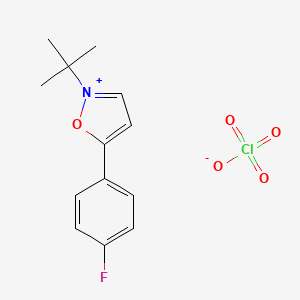


![Benzoic acid, 3-[[4-[[[(1,1-dimethylethoxy)carbonyl]amino][[(1,1-dimethylethoxy)carbonyl]imino]methyl]-1-piperazinyl]methyl]-5-nitro-, methyl ester](/img/structure/B12639762.png)
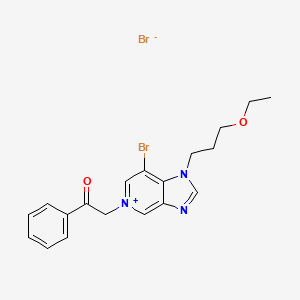
![(E)-2-(4-oxo-3H-quinazolin-2-yl)-3-[1-phenyl-3-(3-phenylmethoxyphenyl)pyrazol-4-yl]prop-2-enenitrile](/img/structure/B12639766.png)
